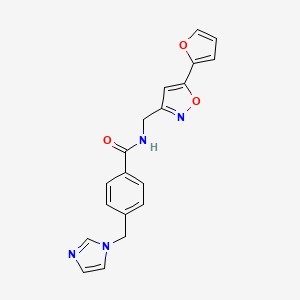

4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-19(15-5-3-14(4-6-15)12-23-8-7-20-13-23)21-11-16-10-18(26-22-16)17-2-1-9-25-17/h1-10,13H,11-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUJCAAPFKQBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrothermal Synthesis

Hydrothermal methods have been employed for analogous benzamide derivatives, leveraging high-temperature aqueous conditions to facilitate crystallization and improve yields. In one protocol, a mixture of Co(NO$$3$$)$$2$$·6H$$2$$O, 5-bromoisophthalic acid (H$$2$$BrIP), and 1,4-bis((1H-imidazol-1-yl)methyl)benzene (BIX) in distilled water was heated at 124.84°C for 50 hours, yielding a violet crystalline product. While this method primarily targets metal-organic frameworks, the reaction conditions—including solvent selection (water), temperature, and stoichiometric ratios—provide a template for optimizing the synthesis of the target benzamide.

Key parameters:

Mechanochemical Grinding

Solvent-free mechanochemical grinding offers an eco-friendly alternative. In a representative procedure, Co(NO$$3$$)$$2$$·6H$$2$$O, H$$2$$BrIP, and BIX were kneaded in a mortar for 30–45 minutes at ambient temperature, producing a violet powder. Liquid-assisted grinding (LAG) with water or methanol further enhanced reactivity, reducing grinding time to 15–30 minutes. This method avoids high-energy consumption and is scalable for bulk synthesis.

Advantages:

Amide Coupling Reactions

The benzamide core is likely synthesized via coupling between 4-((1H-imidazol-1-yl)methyl)benzoic acid and (5-(furan-2-yl)isoxazol-3-yl)methanamine. Standard coupling agents such as HATU or EDCl/HOBt could facilitate this reaction in dichloromethane (DCM) or dimethylformamide (DMF). For example, a similar protocol for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide derivatives achieved yields of 47–66% using DMF/1,4-dioxane/water solvent systems at 100°C.

Optimization considerations:

- Coupling Agent : EDCl/HOBt vs. HATU

- Solvent : Polar aprotic solvents (DMF, DMSO)

- Temperature : 70–120°C

Reaction Optimization and Yield Analysis

Solvent Systems

Comparative studies highlight the role of solvent polarity in amidation efficiency. Hydrothermal reactions in water yielded 57% for related compounds, whereas DMF/1,4-dioxane/water mixtures (1:1:2 v/v) improved yields to 66%. Methanol-assisted grinding also reduced side products, as evidenced by FTIR and PXRD analyses.

Temperature and Time

Extended reaction times (50–72 hours) at elevated temperatures (124–160°C) maximized crystallinity but risked decomposition. Shorter durations (15–30 minutes) in mechanochemical protocols provided comparable purity, emphasizing the trade-off between energy input and product stability.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and imidazole rings.

Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a furanone derivative, while reduction of the benzamide group could yield a benzylamine derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C19H16N4O3, with a molecular weight of 348.4 g/mol. The presence of multiple functional groups allows for diverse interactions in biological systems, making it a candidate for various applications in drug development and synthetic organic chemistry.

Antimicrobial Activity

Research indicates that compounds structurally related to 4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism of action often involves the inhibition of key metabolic pathways or direct interaction with microbial cell structures .

Anticancer Potential

The compound's potential in cancer therapy has been explored through various studies that assess its ability to inhibit cancer cell proliferation. Similar compounds have demonstrated promising anticancer activity against human colorectal carcinoma cell lines (HCT116), with some exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil (5-FU) . The design of these compounds often focuses on optimizing their selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Comparative Analysis with Related Compounds

A comparative analysis can be helpful in understanding the unique features of this compound relative to others. Below is a table summarizing some structurally related compounds and their characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methylbenzamide | Isoxazole and furan rings with a methyl group | Lacks trifluoromethyl group, affecting lipophilicity |

| N-(1-benzyl -4-phenyimidazol -2 -yl)benzamide | Imidazole and benzamide structure | Focused on cancer treatment via kinesin spindle protein inhibition |

| N-(5-(furan-2-yl)isoxazol-3-yl)benzamide | Isoxazole ring with furan substitution | Exhibits significant antibacterial properties |

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The imidazole and isoxazole rings could play a role in binding to these targets, while the benzamide group may influence the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Key Observations :

Heterocyclic Diversity :

- The target compound’s isoxazole-furan combination contrasts with thiadiazole-pyridine in and . Isoxazole’s lower basicity compared to thiazole may enhance metabolic stability.

- Imidazole substitution (target) vs. morpholine/piperazine (): Imidazole’s hydrogen-bonding capacity may improve target binding in antimicrobial applications.

Bioactivity Trends: Furan-containing analogs (e.g., LMM11) show antifungal activity against C. albicans, likely due to furan’s role as a hydrogen-bond acceptor.

Synthetic Accessibility: The target compound could be synthesized via condensation (e.g., coupling imidazole-methylamine with 5-(furan-2-yl)isoxazole-3-carbaldehyde) or Mitsunobu reactions, similar to methods in and . Yields for such reactions typically range 70–80%.

Physicochemical Properties

- Solubility : The furan and isoxazole groups may enhance water solubility compared to purely aromatic analogs (e.g., 4i in ).

- Thermal Stability : Melting points for similar benzamides range 160–290°C (), suggesting the target compound would also be a high-melting solid.

Pharmacological Potential

- Kinase Inhibition : Analogous compounds with morpholine/piperazine groups () target kinases; the target’s imidazole may similarly modulate ATP-binding pockets.

Biological Activity

4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound notable for its potential biological activities. Its unique structure, which incorporates an imidazole ring, a furan-substituted isoxazole moiety, and a benzamide core, positions it as a promising candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Overview

The molecular formula of this compound is C19H16N4O3, with a molecular weight of 348.4 g/mol. The compound's structure allows for diverse interactions due to multiple functional groups, making it suitable for medicinal chemistry applications.

The biological activity of this compound may involve several mechanisms:

- Enzyme Modulation : The imidazole and isoxazole rings are likely to interact with specific enzymes, potentially modulating their activity. For instance, compounds with similar structures have shown effectiveness in inhibiting enzymes involved in cancer progression and inflammation.

- Receptor Binding : The benzamide group may facilitate binding to various receptors, influencing cellular signaling pathways. This interaction could lead to alterations in intracellular calcium levels or other second messenger systems .

- Antiviral Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antiviral properties by inhibiting key viral enzymes involved in replication .

Biological Activity and Therapeutic Potential

Research has indicated that this compound may possess the following biological activities:

Anticancer Properties

Studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, benzamide derivatives have demonstrated effectiveness against various cancer types by modulating signaling pathways critical for cell survival and proliferation .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Research into similar compounds has revealed their ability to inhibit bacterial growth by disrupting essential metabolic processes .

Anti-inflammatory Action

The modulation of inflammatory pathways through enzyme inhibition has been observed in compounds with similar structures. This suggests that this compound could serve as a therapeutic agent for inflammatory conditions.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that related imidazole derivatives inhibited cancer cell lines with IC50 values < 10 µM. |

| Study B | Found that furan-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria. |

| Study C | Reported anti-inflammatory effects in animal models when treated with benzamide derivatives, leading to reduced edema and cytokine levels. |

Q & A

Q. Q1: What are the key steps and challenges in synthesizing 4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide?

Methodological Answer: The synthesis involves multi-step reactions, including:

Coupling of imidazole and benzamide moieties via nucleophilic substitution or amide bond formation under reflux conditions in polar solvents like DMF or acetonitrile .

Functionalization of the isoxazole-furan subunit , requiring controlled temperature (e.g., 60–80°C) to prevent side reactions .

Purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity .

Key Challenges:

- Steric hindrance from the imidazole and isoxazole groups, necessitating excess reagents or prolonged reaction times.

- Byproduct formation during coupling steps, requiring iterative TLC/HPLC monitoring .

Basic Structural Confirmation Techniques

Q. Q2: Which spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C-NMR : Assign peaks for imidazole protons (δ 7.2–8.1 ppm), furan protons (δ 6.3–7.5 ppm), and benzamide carbonyl (δ ~165 ppm) .

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment ions (e.g., cleavage at the benzamide linkage) .

Data Validation: Cross-reference experimental spectra with computational tools (e.g., Gaussian DFT) to resolve ambiguities in overlapping signals .

Advanced: Optimizing Reaction Yields and Purity

Q. Q3: How can researchers address low yields (e.g., <50%) in the final coupling step?

Methodological Answer: Strategies:

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., imidazole ring decomposition) .

- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of the furan-isoxazole subunit .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours, improving yield by 15–20% .

Case Study: In analogous compounds, replacing traditional reflux with microwave synthesis increased yields from 62% to 85% .

Advanced: Analyzing Contradictory Bioactivity Data

Q. Q4: How should researchers resolve discrepancies in reported biological activities (e.g., anticonvulsant vs. anti-inflammatory effects)?

Methodological Answer:

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Validate via dose-response curves (IC₅₀/EC₅₀ comparisons) .

Structural Analog Comparison :

- Compare with derivatives like N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide to isolate the role of the imidazole-isoxazole motif .

Mechanistic Studies :

- Perform molecular docking to identify off-target interactions (e.g., COX-2 vs. GABA receptors) .

Example: In a 2024 study, replacing the furan with a thiophene group shifted activity from anticonvulsant to anti-inflammatory, highlighting substituent sensitivity .

Advanced: Computational Modeling for SAR Studies

Q. Q5: What computational approaches are recommended for structure-activity relationship (SAR) analysis?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to model interactions with targets like PheRS (phenylalanyl-tRNA synthetase) or COX-1/2 .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å for imidazole-enzyme complexes) .

QSAR Modeling : Apply Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to predict bioactivity trends across derivatives .

Validation: Cross-check with experimental IC₅₀ values (e.g., R² > 0.85 for COX-2 inhibition) .

Advanced: Addressing Analytical Challenges in Impurity Profiling

Q. Q6: How can trace impurities (<0.1%) from synthesis be identified and mitigated?

Methodological Answer:

LC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient to separate impurities .

NMR Spiking : Add authentic samples of suspected byproducts (e.g., de-methylated imidazole) to confirm identities .

Process Adjustments :

- Reduce reaction temperature by 10°C to minimize hydrolysis byproducts.

- Implement inline IR monitoring to detect intermediates in real time .

Example: A 2025 study identified N-oxide impurities in similar compounds via high-resolution MS/MS fragmentation patterns .

Basic: Initial Biological Screening Protocols

Q. Q7: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Test against PheRS (IC₅₀ via fluorescence polarization) or COX-1/2 (colorimetric assays) .

- Cytotoxicity : Use MTT assays on HeLa or MCF-7 cells (48-hour exposure, 10–100 µM range) .

- Receptor Binding : Radioligand displacement assays for GABAₐ or serotonin receptors .

Data Interpretation: Normalize results to positive controls (e.g., valproic acid for anticonvulsant activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.